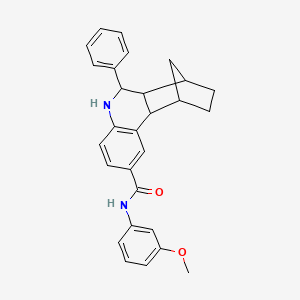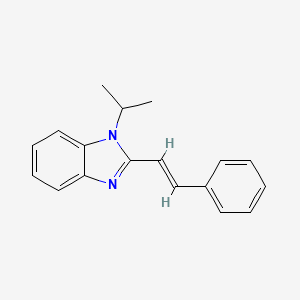![molecular formula C15H17NOS2 B11599092 (4Z)-2-(ethylsulfanyl)-4-[4-(propan-2-yl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11599092.png)
(4Z)-2-(ethylsulfanyl)-4-[4-(propan-2-yl)benzylidene]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the condensation of an appropriate aldehyde with a thioamide under acidic or basic conditions. The reaction may proceed through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the ethylsulfanyl group, potentially leading to ring opening or the formation of thiols.
Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring or thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of infections or cancer. Its mechanism of action and efficacy would need to be thoroughly studied through preclinical and clinical trials.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties could be leveraged for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its biological activity.
Benzothiazole: A derivative with a benzene ring fused to the thiazole ring, often used in medicinal chemistry.
Thiazolidine: A saturated derivative of thiazole, known for its use in pharmaceuticals.
Uniqueness
(4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its ethylsulfanyl group and isopropylphenyl moiety may enhance its activity or selectivity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C15H17NOS2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(4Z)-2-ethylsulfanyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H17NOS2/c1-4-18-15-16-13(14(17)19-15)9-11-5-7-12(8-6-11)10(2)3/h5-10H,4H2,1-3H3/b13-9- |
Clave InChI |
FERCTXQLELYXPC-LCYFTJDESA-N |
SMILES isomérico |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(C)C)/C(=O)S1 |
SMILES canónico |
CCSC1=NC(=CC2=CC=C(C=C2)C(C)C)C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(2-butoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599013.png)
![(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)

![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)
![2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11599051.png)
![2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B11599061.png)
![2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599069.png)
![methyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599074.png)
![1-(4-{2-[(3-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11599077.png)
![6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11599085.png)
![(5Z)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599106.png)
![9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B11599111.png)

![4-(3-methylphenyl)-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11599120.png)
